4-(2-chloroethyl)-1H-1,2,3-triazole
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Overview
Description
4-(2-Chloroethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloroethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1H-1,2,3-triazole typically involves the reaction of 2-chloroethylamine with sodium azide, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The general reaction scheme is as follows:
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Formation of Azide Intermediate: : [ \text{2-chloroethylamine} + \text{sodium azide} \rightarrow \text{2-azidoethylamine} ]
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Cyclization to Triazole: : [ \text{2-azidoethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazoles with various functional groups.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives with different functional groups.
Scientific Research Applications
4-(2-Chloroethyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-1H-1,2,3-triazole involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This can result in the disruption of cell division and the induction of apoptosis in cancer cells. The triazole ring may also interact with specific enzymes, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)-1H-1,2,3-triazole: Characterized by the presence of a chloroethyl group.
4-(2-Bromoethyl)-1H-1,2,3-triazole: Similar structure but with a bromoethyl group instead of chloroethyl.
4-(2-Iodoethyl)-1H-1,2,3-triazole: Contains an iodoethyl group.
4-(2-Fluoroethyl)-1H-1,2,3-triazole: Contains a fluoroethyl group.
Uniqueness
This compound is unique due to its specific reactivity and biological activity. The chloroethyl group provides a balance between reactivity and stability, making it suitable for various applications. In comparison, the bromoethyl and iodoethyl derivatives may be more reactive but less stable, while the fluoroethyl derivative may be less reactive but more stable.
Properties
IUPAC Name |
4-(2-chloroethyl)-2H-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c5-2-1-4-3-6-8-7-4/h3H,1-2H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPOBJAXTSMBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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